GSK3β Inhibitory Potency: BRD0209 vs. Core Scaffold Analog (Compound 4) vs. Pyridyl Analog (Compound 36)
BRD0209 demonstrates a 40-fold improvement in GSK3β inhibitory potency compared to the unsubstituted 3-position analog (Compound 4) and a 51-fold improvement over the pyridyl analog (Compound 36), measured under identical assay conditions [1][2][3]. The presence of the 3-cyclopropyl group in BRD0209 is the critical structural determinant of this enhanced potency.
| Evidence Dimension | GSK3β enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Compound 4 (3,7,7-trimethyl-4-phenyl analog, US10137122 Compound 4): IC50 = 201 nM; Compound 36 (3,7,7-trimethyl-4-(pyridin-2-yl) analog): IC50 = 255 nM |
| Quantified Difference | BRD0209 is 40-fold more potent than Compound 4 (5 nM vs. 201 nM); 51-fold more potent than Compound 36 (5 nM vs. 255 nM) |
| Conditions | Purified human recombinant GSK3β, 4.3 µM ATP, 1.5 µM peptide substrate (Peptide 15), pH 7.5, 2°C |
Why This Matters
A 40- to 51-fold potency differential means that using a non-cyclopropyl analog would require substantially higher compound concentrations to achieve equivalent target engagement, potentially introducing off-target effects, solubility limitations, or cytotoxicity artifacts.
- [1] BindingDB BDBM188515. (S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (BRD0209)::US10137122, Compound 114. GSK3β IC50: 5 nM. View Source
- [2] BindingDB BDBM188498. 3,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one::US10137122, Compound 4. GSK3β IC50: 201 nM. View Source
- [3] BindingDB BDBM188502. 3,7,7-trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one::US10137122, Compound 36. GSK3β IC50: 255 nM. View Source
